molecular formula C10H14ClNO3 B2814417 Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride CAS No. 2470440-93-6

Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride

Cat. No.: B2814417
CAS No.: 2470440-93-6
M. Wt: 231.68
InChI Key: ZLVBIWLOPSNIQS-UHFFFAOYSA-N
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Description

Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H13NO3.ClH. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a cyclopropyl group and a methylamino group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with furan-2-carboxylic acid or its derivatives.

  • Cyclopropanation: The furan ring is subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagent to introduce the cyclopropyl group.

  • Amination: The cyclopropyl group is then aminated using methylamine to introduce the methylamino group.

  • Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the furan ring or the methylamino group.

  • Substitution: Substitution reactions can occur at different positions on the furan ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid, furan-2,5-dicarboxylic acid, and other oxidized derivatives.

  • Reduction Products: Reduced furan derivatives and aminated products.

  • Substitution Products: Furan derivatives with various substituents at different positions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-[(methylamino)methyl]furan-2-carboxylate;hydrochloride: This compound is structurally similar but lacks the cyclopropyl group.

  • Methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride: This compound has an amino group instead of a methylamino group.

Uniqueness: Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11-10(5-6-10)8-4-3-7(14-8)9(12)13-2;/h3-4,11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBIWLOPSNIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=CC=C(O2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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